4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

Kv1.3 ion channel pharmacology Structure-activity relationship (SAR) Piperidine Kv1.3 blockers

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine (CAS 191217-42-2), also designated UK-78282, is a synthetic piperidine derivative that functions as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Originally identified through a high-throughput 86Rb efflux screen at Pfizer, UK-78282 inhibits Kv1.3 with an IC50 of approximately 200 nM and suppresses human T-lymphocyte activation in vitro.

Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
CAS No. 191217-42-2
Cat. No. B10775111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine
CAS191217-42-2
Molecular FormulaC29H35NO2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3
InChIKeyWRTXEGOLODUQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine (UK-78282) Procurement Guide: Kv1.3 Blocker for T-Cell Immunology Research


4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine (CAS 191217-42-2), also designated UK-78282, is a synthetic piperidine derivative that functions as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4 [1]. Originally identified through a high-throughput 86Rb efflux screen at Pfizer, UK-78282 inhibits Kv1.3 with an IC50 of approximately 200 nM and suppresses human T-lymphocyte activation in vitro [1]. The compound is distinguished from closely related structural analogs by its benzhydryloxymethyl substituent at the piperidine 4-position, a moiety critical for high-affinity channel blockade [2]. UK-78282 is used primarily as a pharmacological tool to probe Kv1.3-mediated signaling in T cells and to study C-type inactivation mechanisms of voltage-gated potassium channels [1].

Why Generic Substitution Fails for 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine: Structural Specificity and Dual-Channel Pharmacology


Kv1.3 blockers are not interchangeable. UK-78282 possesses a benzhydryloxymethyl group at the piperidine 4-position; replacement of this benzhydryl moiety with a simple benzyl group—as in the direct analog CP-190,325—reduces Kv1.3 blocking potency by 5- to 12-fold, demonstrating that the diphenylmethane substructure is a key pharmacophoric element [1]. Furthermore, UK-78282 exhibits a dual Kv1.3/Kv1.4 blockade profile (Kv1.4 IC50 = 0.17 μM) that sets it apart from more selective agents such as PAP-1, which displays >33-fold selectivity against Kv1.4 [2]. Substituting UK-78282 with another in-class compound without verifying these specific structural and pharmacological attributes risks undermining experimental reproducibility and leads to erroneous conclusions about channel subtype involvement.

Quantitative Differentiation Evidence for 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine Against Key Comparators


Benzhydryl vs. Benzyl Moiety: 5- to 12-Fold Potency Differential Against the Direct Analog CP-190,325

The benzhydryl (diphenylmethyl) substituent at the piperidine 4-position is the critical structural determinant of Kv1.3 blocking potency for UK-78282. When this benzhydryl group is replaced by a single benzyl moiety—yielding the otherwise identical compound CP-190,325—Kv1.3 blockade potency decreases by 5- to 12-fold across three independent assay formats (whole-cell patch clamp, 125I-charybdotoxin binding competition, and 86Rb efflux) [1]. This directly demonstrates that the second phenyl ring contributes substantially to binding energy at the channel's inner vestibule [1][2].

Kv1.3 ion channel pharmacology Structure-activity relationship (SAR) Piperidine Kv1.3 blockers

Dual Kv1.3/Kv1.4 Blockade Profile vs. Kv1.4-Sparing Blockers: Quantitative IC50 Comparison with PAP-1 and Margatoxin

UK-78282 blocks Kv1.4 with an IC50 of 0.17 μM, potency comparable to—or slightly exceeding—its Kv1.3 activity (IC50 0.28 μM on L929 cells) [1]. This dual blockade profile contrasts sharply with other Kv1.3 tool compounds. PAP-1, for instance, exhibits >33-fold selectivity against Kv1.4 (Kv1.3 IC50 = 2 nM; Kv1.4 IC50 not reached at relevant concentrations) [2]. The peptide blocker margatoxin is similarly Kv1.4-sparing [3]. The co-blockade of Kv1.4 has practical consequences: Kv1.4 is expressed in heart and brain, so UK-78282 cannot dissect Kv1.3-specific from Kv1.4-mediated effects in tissues co-expressing both channels, whereas PAP-1 or margatoxin can [1].

Kv1.4 potassium channel Ion channel selectivity profiling Cardiac and neuronal Kv1.4 expression

Kv1.3 Potency Quantified Across Multiple Expression Systems and Assay Formats

UK-78282 exhibits consistent Kv1.3 inhibitory potency across three orthogonal assay methodologies and multiple cellular backgrounds, providing robust, cross-validated IC50 values essential for reliable experimental design. In whole-cell patch clamp on human peripheral blood T lymphoblasts, the IC50 is 202 ± 25 nM (n = 14) [1]. On stably transfected L929 mouse fibroblasts, the IC50 is 280 ± 40 nM (n = 3), and on RBL cells it is 333 ± 28 nM (n = 6) [1]. In a 86Rb efflux assay, the IC50 is approximately 200 nM with 1:1 stoichiometry [1]. For comparison, the nortriterpene correolide—another small-molecule Kv1.3 blocker—achieves an IC50 of 86 nM in a 86Rb efflux assay on CHO cells, but lacks the extensive cross-assay validation available for UK-78282 [2]. The structurally distinct dihydroquinoline CP-339,818 also blocks Kv1.3 with an IC50 of approximately 200 nM, yet differs from UK-78282 in binding site location (external vs. internal vestibule) [3].

Kv1.3 inhibitor potency benchmarking Electrophysiology assay validation Small-molecule potassium channel pharmacology

C-Type Inactivated State-Dependent Binding: Mechanistic Differentiation from Open-Channel Blockers

UK-78282 preferentially binds to and blocks the C-type inactivated conformation of Kv1.3, a mechanistically distinct mode of action compared to open-channel or N-type inactivation pore blockers [1]. Three lines of experimental evidence support this: (1) depolarizing the holding potential from -80 mV to -50 mV—which increases the fraction of C-type inactivated channels—enhances UK-78282 sensitivity [1]; (2) raising extracellular K+ to ~160 mM—which slows C-type inactivation—decreases drug sensitivity [1]; and (3) Kv1.3 mutations that alter the rate of C-type inactivation (τh) produce a direct linear correlation (r = 0.78) with IC50 values [1]. Most conventional Kv1.3 blockers, including charybdotoxin (external pore blocker) and internal tetraethylammonium, do not compete with UK-78282 binding, confirming a distinct site at the inner channel surface overlapping verapamil's binding region [1].

C-type inactivation Use-dependent ion channel block Kv1.3 channel gating mechanisms

Kv1-Family Selectivity Profile: Defined Spectrum with Kv1.4 as Sole Off-Target

UK-78282 displays a quantitatively defined selectivity profile across the Kv1 channel subfamily. At a concentration of 1 μM—which blocks nearly all Kv1.3 current—UK-78282 shows negligible inhibition of Kv1.1, Kv1.2, Kv1.5, and Kv3.1, demonstrating marked selectivity for Kv1.3 over these closely related channels [1]. The sole exception is Kv1.4, which is blocked with an IC50 of 0.17 μM . This selectivity pattern is important because many Kv1 family members are broadly expressed: Kv1.1 and Kv1.2 in brain, Kv1.5 in heart and smooth muscle. In contrast, peptide blockers like ShK (sea anemone toxin) exhibit sub-nanomolar Kv1.3 potency (IC50 ~11 pM) but also block Kv1.1 at similar concentrations, yielding a different off-target spectrum [2].

Kv1 channel subfamily selectivity Shaker-related potassium channels Kv1.1, Kv1.2, Kv1.5 counter-screening

Human T-Lymphocyte Functional Suppression: In Vitro Immune Modulation Benchmarking

UK-78282 suppresses human T-lymphocyte activation in vitro, as demonstrated by inhibition of phytohemagglutinin (PHA)- and ionomycin/PMA-induced mitogenesis, IL-2 secretion, and IL-2 receptor (CD25) expression [1]. While exact IC50 values for these functional endpoints are not reported as discrete values, the Hanson et al. study demonstrates that UK-78282 at concentrations correlating with full Kv1.3 blockade (≥1 μM) effectively depolarizes T cells and attenuates calcium signaling, the proximal trigger for T-cell activation [1]. This functional outcome is mechanistically tied to Kv1.3 channel blockade, as demonstrated by the comparable suppression achieved by CP-339,818 (which also blocks Kv1.3 from a distinct binding site) [2]. Unlike the peptide blocker ShK—which achieves potent immunosuppression at pM concentrations but requires injection due to peptidic nature—UK-78282 is a small molecule amenable to standard in vitro culture conditions without specialized handling [3].

T-cell activation assay Immunosuppression screening IL-2 and mitogenesis

Defined Research and Industrial Application Scenarios for 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Piperidine Kv1.3 Blockers: Using UK-78282 as the Benzhydryl Reference Compound

Medicinal chemistry teams optimizing piperidine-based Kv1.3 blockers should procure UK-78282 as the benzhydryl-containing reference standard. The 5- to 12-fold potency drop observed upon benzhydryl-to-benzyl substitution (CP-190,325) establishes a quantifiable benchmark: any newly synthesized analog must match or exceed the ~200 nM IC50 of UK-78282 to justify continued lead optimization [1][2]. The availability of cross-validated IC50 values across patch clamp, 86Rb efflux, and ChTX binding assays provides multiple assay readouts for benchmarking novel analogs [1].

Biophysical Studies of Kv1.3 C-Type Inactivation Gating: UK-78282 as a Conformation-Specific Probe

UK-78282 is uniquely suited as a pharmacological probe for C-type inactivation in Kv1.3. Its state-dependent binding—preferentially targeting the C-type inactivated conformation—enables researchers to quantify the fraction of inactivated channels under various experimental conditions [1]. The linear τh-IC50 correlation (r = 0.78) allows UK-78282 sensitivity to serve as a surrogate readout for inactivation kinetics in wild-type and mutant channels. This application cannot be replicated with external pore blockers (charybdotoxin, ShK) that lack state-dependence, or with verapamil which lacks Kv1.3 specificity [1].

T-Cell Immunology Experiments Requiring Dual Kv1.3/Kv1.4 Blockade With Kv1.1/Kv1.2 Sparing

For immunology studies in which both Kv1.3 and Kv1.4 contribute to the T-cell membrane potential but Kv1.1 and Kv1.2 off-target block must be avoided, UK-78282 is the appropriate tool [1][2]. Its selectivity fingerprint—Kv1.3 and Kv1.4 blocked at sub-micromolar concentrations, while Kv1.1, Kv1.2, and Kv1.5 are spared—is well documented [1]. Researchers studying T-cell activation in mixed cell populations where Kv1.4 is co-expressed (e.g., certain lymphocyte subsets, brain-infiltrating T cells) should select UK-78282 and report the dual Kv1.3/Kv1.4 blockade as a known pharmacological variable, rather than using a Kv1.4-sparing blocker and incorrectly attributing all effects to Kv1.3 alone [1].

Cross-Assay Potency Validation and Assay Development for Kv1.3 High-Throughput Screening

Drug discovery laboratories developing Kv1.3 screening cascades can use UK-78282 as a cross-validated reference inhibitor to calibrate and compare assay formats. Its characterized IC50 values—202 nM (patch clamp, human T cells), 280 nM (patch clamp, L929), 333 nM (patch clamp, RBL), and ~200 nM (86Rb efflux and ChTX binding)—provide a multi-assay potency fingerprint that enables direct comparison of screening hit potencies across platforms [1]. This is particularly valuable when transitioning from a high-throughput 86Rb efflux primary screen to a lower-throughput electrophysiology confirmatory assay [1].

Quote Request

Request a Quote for 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.